molecular formula C16H17N3O B5673864 N-[2-(1-pyrrolidinyl)phenyl]nicotinamide

N-[2-(1-pyrrolidinyl)phenyl]nicotinamide

Cat. No.: B5673864
M. Wt: 267.33 g/mol
InChI Key: MKWFEYASOAXCTM-UHFFFAOYSA-N
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Description

Contextualization within Modern Medicinal Chemistry

Modern medicinal chemistry is driven by the need for more selective and potent drugs with improved safety profiles. The design of molecules like N-[2-(1-pyrrolidinyl)phenyl]nicotinamide fits within the paradigm of lead optimization, where a basic chemical structure is systematically modified to enhance its interaction with a biological target. The inclusion of the pyrrolidine (B122466) ring, a common motif in bioactive compounds, and the phenyl linker provides a versatile platform for creating a library of analogues with diverse physicochemical properties.

Research into closely related structures, such as 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives, has highlighted the potential of this chemical class. These investigations have focused on developing activators of voltage-gated sodium channels, specifically Nav1.1, which is linked to conditions like Dravet syndrome nih.gov. The successful identification of potent activators from this structural class underscores the value of the pyrrolidinyl-nicotinamide scaffold in targeting complex neurological pathways nih.gov.

Overview of Nicotinamide (B372718) Derivatives in Contemporary Drug Discovery

Nicotinamide, a form of vitamin B3, is a fundamental molecule in various biological processes. Its derivatives have emerged as a privileged scaffold in drug discovery, demonstrating a wide range of biological activities. A significant area of research has been in oncology, where nicotinamide-based compounds have been designed as inhibitors of key signaling pathways involved in cancer progression.

Notably, numerous nicotinamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis nih.govmdpi.comnih.govnih.gov. The design of these inhibitors often involves modifying the nicotinamide structure to fit into the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its activity. The pyridine (B92270) core of nicotinamide is a key feature in several known VEGFR-2 inhibitors nih.gov.

Beyond cancer, nicotinamide derivatives have been explored for a variety of therapeutic applications, including as:

Fungicides, targeting enzymes like succinate dehydrogenase nih.gov.

Blockers of other ion channels, such as Na(V)1.7, for the potential treatment of pain nih.gov.

Antimicrobial and antiproliferative agents researchgate.net.

The versatility of the nicotinamide scaffold allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for drug discovery programs.

Rationale and Significance of Investigating this compound

The rationale for investigating this compound stems from the convergence of the established therapeutic potential of nicotinamide derivatives and the desirable drug-like properties conferred by the pyrrolidinyl-phenyl moiety. The pyrrolidine ring can introduce conformational rigidity and act as a hydrogen bond acceptor, while the phenyl group provides a means for establishing hydrophobic and aromatic interactions with a target protein.

The specific arrangement of a 2-(1-pyrrolidinyl)phenyl substituent on the nicotinamide core presents a unique chemical architecture that warrants investigation for several reasons:

Novelty of the Scaffold: This particular substitution pattern may lead to interactions with biological targets that are distinct from other nicotinamide derivatives, potentially resulting in novel mechanisms of action or improved selectivity.

Potential for Kinase Inhibition: Given the success of other N-phenyl nicotinamides as kinase inhibitors, particularly targeting VEGFR-2, it is plausible that this compound could exhibit similar activity nih.gov. The pyrrolidinyl group could influence the orientation of the molecule within the kinase binding site.

Neurological Applications: The demonstrated activity of related 2-(pyrrolidinyl)nicotinamide derivatives as Nav1.1 activators suggests that this compound could also have applications in the central nervous system nih.gov. The ability of such compounds to penetrate the blood-brain barrier would be a critical factor in this context nih.gov.

The significance of studying this compound lies in its potential to expand the therapeutic landscape of nicotinamide derivatives and to provide new insights into the structure-activity relationships of this important class of molecules. Research into this compound and its analogues could lead to the identification of new lead compounds for the treatment of a range of diseases, from cancer to neurological disorders.

Research Findings on Related Pyrrolidinyl-Nicotinamide Derivatives

While specific data for this compound is not available in the reviewed literature, a study on novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators provides valuable insights into the potential of this chemical class. The following table summarizes key findings for a lead compound identified in this study nih.gov.

ParameterValueTarget
Nav1.1 Current Decay (Tau) Increased at 0.03 µMVoltage-gated sodium channel Nav1.1
Selectivity Significant selectivity against Nav1.2, Nav1.5, and Nav1.6Other voltage-gated sodium channels
In vivo Property Acceptable brain exposure in miceCentral Nervous System penetration

This data is for a related compound, 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative, and is presented to illustrate the potential of this structural class. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-pyrrolidin-1-ylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c20-16(13-6-5-9-17-12-13)18-14-7-1-2-8-15(14)19-10-3-4-11-19/h1-2,5-9,12H,3-4,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFEYASOAXCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of N 2 1 Pyrrolidinyl Phenyl Nicotinamide

Historical Development of Synthetic Routes for N-[2-(1-pyrrolidinyl)phenyl]nicotinamide

The historical development of synthetic routes for this compound is intrinsically linked to the broader evolution of carbon-nitrogen (C-N) bond-forming reactions. Early approaches to the synthesis of N-aryl amides were often limited by harsh reaction conditions and a narrow substrate scope.

Historically, the synthesis of the key intermediate, 2-(pyrrolidin-1-yl)aniline, would have been challenging. Traditional methods for N-arylation, such as the Ullmann condensation, required high temperatures and the use of copper catalysts, often leading to low yields and limited functional group tolerance. The direct amination of aryl halides was also not a widely applicable strategy.

The landscape of N-aryl amide synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction, which emerged in the mid-1990s, provided a mild and highly versatile method for the formation of C-N bonds between aryl halides and amines. The continuous development of more efficient palladium catalysts and ligands has further expanded the scope and utility of this transformation, making the synthesis of precursors like 2-(pyrrolidin-1-yl)aniline more accessible and efficient. Consequently, the reliable and high-yielding synthesis of this compound has become feasible through modern synthetic organic chemistry.

Current Synthetic Methodologies for this compound and Analogues

Current synthetic strategies for this compound and its analogues primarily rely on robust and efficient coupling reactions. These methodologies can be broadly categorized into convergent and divergent approaches, with a strong emphasis on chemo- and regioselectivity, and an increasing adoption of green chemistry principles.

Convergent Synthesis Approaches

The most common and direct route to this compound is through a convergent synthesis. This approach involves the preparation of two key fragments, 2-(pyrrolidin-1-yl)aniline and a nicotinic acid derivative, which are then coupled in the final step.

The synthesis of the 2-(pyrrolidin-1-yl)aniline intermediate is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-nitrobenzene with pyrrolidine (B122466), followed by reduction of the nitro group to an amine.

The nicotinic acid fragment can be activated for amide coupling in several ways. A common method is the conversion of nicotinic acid to nicotinoyl chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The subsequent acylation of 2-(pyrrolidin-1-yl)aniline with nicotinoyl chloride, usually in the presence of a base to neutralize the hydrogen chloride byproduct, affords the final product. Alternatively, direct amide coupling between nicotinic acid and 2-(pyrrolidin-1-yl)aniline can be achieved using various peptide coupling reagents.

Coupling ReagentDescription
Thionyl Chloride (SOCl₂)Converts carboxylic acids to acyl chlorides for subsequent reaction with amines.
Oxalyl Chloride ((COCl)₂)Another effective reagent for the formation of acyl chlorides from carboxylic acids.
Carbodiimides (e.g., DCC, EDC)Promote the direct formation of an amide bond between a carboxylic acid and an amine.
Phosphonium Salts (e.g., BOP, PyBOP)Act as activating agents for the carboxylic acid in amide bond formation.
Urnonium Salts (e.g., HBTU, HATU)Commonly used coupling reagents that facilitate efficient amide bond formation.

Divergent Synthesis Approaches for Structural Diversity

A divergent synthetic strategy allows for the generation of a library of this compound analogues from a common intermediate. This approach is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

One potential divergent strategy would involve the synthesis of a versatile building block that can be readily modified in the final steps. For instance, a common precursor bearing orthogonal protecting groups on the aniline (B41778) and nicotinic acid moieties could be synthesized. Selective deprotection would then allow for the introduction of a diverse range of substituents on either the phenyl ring or the pyridine (B92270) ring, leading to a library of analogues.

While a specific, detailed divergent synthesis for a library of this compound analogues is not extensively documented in the literature, the principles of divergent synthesis are well-established and could be readily applied to this scaffold.

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial considerations in the synthesis of this compound, particularly when dealing with substrates bearing multiple reactive sites.

The key chemoselective step in the convergent synthesis is the acylation of the primary amino group of 2-(pyrrolidin-1-yl)aniline in the presence of the tertiary amine of the pyrrolidine ring. The primary amine is significantly more nucleophilic than the sterically hindered and less basic tertiary amine, leading to the desired N-acylation product with high selectivity.

Regioselectivity becomes important when synthesizing substituted analogues. For example, if the phenyl ring of the aniline precursor contains other functional groups, the acylation must selectively occur at the desired amino group. Similarly, when using a substituted nicotinic acid, the amide bond formation must occur at the correct carboxyl group if others are present. The inherent reactivity differences between functional groups, along with the use of appropriate protecting groups, are key to achieving high regioselectivity.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amides to reduce the environmental impact of chemical processes. These principles focus on the use of safer solvents, renewable starting materials, and catalytic methods to minimize waste and energy consumption.

In the context of this compound synthesis, several green chemistry approaches can be envisioned:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amide bond formation offers a green alternative to traditional chemical methods. researchgate.net These reactions are often performed in aqueous media or green solvents under mild conditions, reducing the need for hazardous reagents and solvents.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of amide bond formation, often leading to higher yields and shorter reaction times compared to conventional heating. This can reduce energy consumption and the use of solvents.

Catalytic Direct Amidation: The development of catalysts that can directly promote the formation of an amide bond from a carboxylic acid and an amine without the need for stoichiometric activating agents is a key area of green chemistry research. This approach minimizes the generation of byproducts.

Strategies for Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound is essential for exploring its chemical space and for optimizing its properties for various applications. Derivatization strategies can target different parts of the molecule, including the nicotinamide (B372718) ring, the phenyl ring, and the pyrrolidine ring.

Modification of the Nicotinamide Ring:

The pyridine ring of the nicotinamide moiety is a common target for derivatization. Electrophilic aromatic substitution reactions can be used to introduce substituents at various positions on the ring, although the electron-deficient nature of the pyridine ring can make these reactions challenging. Alternatively, functionalized nicotinic acid derivatives can be used in the initial coupling step to introduce desired substituents.

Modification of the Phenyl Ring:

Substituents can be introduced onto the phenyl ring of the 2-(pyrrolidin-1-yl)aniline precursor. This can be achieved by starting with a substituted 1-bromo-2-nitrobenzene in the initial Buchwald-Hartwig amination step. A wide variety of commercially available substituted anilines can also be utilized.

Modification of the Pyrrolidine Ring:

Modification of the Nicotinamide Moiety

The nicotinamide portion of the molecule is a key pharmacophore that can be subjected to various chemical modifications to modulate its electronic and steric properties. These changes can influence the compound's binding affinity and selectivity for its biological targets.

One common strategy involves the bioisosteric replacement of the pyridine ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. For instance, the nitrogen atom in the pyridine ring can be repositioned to other locations within the ring, or the entire ring can be replaced with other heterocyclic systems. A study on novel nicotinamide derivatives utilized a two-step strategy of azo-incorporating and bioisosteric replacement, where an azo bond was later replaced by a 1,2,4-oxadiazole motif nih.gov. This approach highlights the potential for significant structural diversification.

Another avenue for modification is the substitution on the pyridine ring . Introducing various substituents, such as electron-donating or electron-withdrawing groups, can alter the electron density of the ring system and its interaction with target proteins. Research on other nicotinamide derivatives has shown that such substitutions can significantly impact their biological activity mdpi.com.

Table 1: Potential Modifications of the Nicotinamide Moiety

Modification StrategyExample of Bioisosteric ReplacementPotential Substituents on Pyridine Ring
Bioisosteric Replacement1,2,4-Oxadiazole, Thiophene, PyrazoleHalogens (F, Cl, Br), Alkyl groups (CH3, C2H5), Methoxy groups (OCH3)

Modification of the Pyrrolidinyl Moiety

Substitution on the pyrrolidine ring is a primary method for modification. Introducing substituents at various positions of the pyrrolidine ring can create new stereocenters and influence the molecule's interaction with its biological target. The nitrogen atom of the pyrrolidine ring is a key site for functionalization, and its basicity can be modulated by the introduction of different substituents nih.gov.

Ring expansion and contraction strategies can also be employed to alter the size of the heterocyclic ring. For example, azetidines can be expanded to pyrrolidines, and pyridines can undergo ring contraction to form pyrrolidine derivatives semanticscholar.orgnih.gov. These transformations can lead to novel scaffolds with distinct pharmacological profiles. The deconstructive transformation of unstrained cyclic amines via C-N bond cleavage has also emerged as a powerful strategy for synthesizing structurally diverse molecules researchgate.net.

Table 2: Potential Modifications of the Pyrrolidinyl Moiety

Modification StrategySpecific Examples
Ring SubstitutionAlkyl, Aryl, or Functional Group Substitution
Ring ExpansionSynthesis from Azetidine Precursors
Ring ContractionSynthesis from Pyridine Precursors
Ring OpeningReductive C-N Bond Cleavage

Modification of the Phenyl Linker and Substituents

The phenyl group serves as a crucial linker, connecting the nicotinamide and pyrrolidinyl moieties. Modifications to this linker can alter the relative orientation of these two key components and introduce new points of interaction.

Substitution on the phenyl ring is a well-established method for modifying the properties of a molecule. The introduction of various substituents on the phenyl ring can influence its electronic properties and steric bulk. In the context of related nicotinamide derivatives, substitution of the phenyl ring with diverse groups has been explored to enhance biological activity mdpi.com. For instance, the introduction of fluoro or methoxy groups on a phenyl ring attached to a pyrazole moiety has been shown to affect enzymatic potency in other molecular contexts mdpi.com.

The position of the substituents on the phenyl ring is also a critical factor. Altering the substitution pattern (ortho, meta, para) can significantly impact the molecule's conformation and its ability to fit into a binding pocket.

Table 3: Potential Modifications of the Phenyl Linker

Modification StrategyExamples of Substituents
Phenyl Ring SubstitutionHalogens, Alkyl groups, Methoxy groups, Trifluoromethyl groups
Altering Substitution PatternOrtho, Meta, Para

Stereochemical Considerations and Enantioselective Synthesis

The presence of a chiral center at the 2-position of the pyrrolidine ring in this compound means that the compound can exist as a pair of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and stereoselective synthesis a critical aspect of its chemical development.

The differential biological activity of enantiomers is a well-documented phenomenon. For instance, in a series of NAMPT positive allosteric modulators, the R-isomer was found to be significantly more potent than the S-isomer, highlighting the importance of stereochemistry for biological activity nih.gov.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. While specific enantioselective synthetic routes for this compound are not detailed in the provided search context, the general principles of asymmetric synthesis would be applicable. For example, enantioselective N-allylation of N-silyl pyrrole (B145914) latent nucleophiles has been reported as a route to enantioenriched pyrrolizin-1-ones, demonstrating a potential strategy for controlling stereochemistry in related heterocyclic systems nih.gov.

Chiral separation techniques, such as chiral chromatography, can be used to separate a racemic mixture into its individual enantiomers. This allows for the evaluation of the biological activity of each enantiomer separately.

The absolute configuration of the stereocenter would need to be determined using methods such as X-ray crystallography or by comparison with a standard of known configuration.

Molecular and Cellular Pharmacological Investigations of N 2 1 Pyrrolidinyl Phenyl Nicotinamide

In Vitro Receptor Binding and Ligand Profiling

The initial characterization of a novel compound involves identifying its primary molecular targets and assessing its binding affinity and selectivity. For N-[2-(1-pyrrolidinyl)phenyl]nicotinamide, these investigations have centered on its interaction with voltage-gated sodium (Nav) channels.

Research has identified this compound as a potent activator of the voltage-gated sodium channel, Nav1.1. nih.govresearchgate.net This channel is predominantly expressed in fast-spiking interneurons, which are crucial for inhibitory signaling in the central nervous system. nih.govnih.gov The compound was discovered through high-throughput screening and subsequent structural optimization of a lead isoxazole (B147169) derivative. nih.gov

The primary mechanism of action for this compound involves modifying the channel's gating properties. Specifically, it increases the decay time constant (τ) of Nav1.1 currents at concentrations as low as 0.03 µM. nih.govmedchemexpress.com This effect signifies a slowing of the channel's inactivation process, leading to an enhanced sodium influx and potentiation of neuronal activity in cells expressing Nav1.1. nih.govbioworld.com This activity marks the compound as a promising tool for studying the pathophysiological functions of the Nav1.1 channel. nih.govbioworld.com

A critical aspect of a ligand's profile is its selectivity for its intended target over other related proteins. This compound has demonstrated significant selectivity for Nav1.1 over other Nav channel subtypes. nih.gov Patch-clamp assays revealed that the compound had no significant effect on Nav1.2, Nav1.5, or Nav1.6 channels at concentrations up to 10 µM. bioworld.com While it did show some activating effect on the Nav1.3 subtype, this was to a lesser extent than its potent activation of Nav1.1. bioworld.com This high degree of selectivity is a notable improvement compared to previously identified Nav1.1 activators and is crucial for minimizing potential off-target effects. bioworld.com

Table 1: Selectivity Profile of this compound Against Various Nav Channel Subtypes This table is interactive. You can sort and filter the data.

Channel Subtype Activity Concentration Source(s)
Nav1.1 Potent Activator (increases decay time constant) 0.03 µM nih.gov, bioworld.com, medchemexpress.com
Nav1.2 No significant effect Up to 10 µM nih.gov, bioworld.com
Nav1.3 Activator (less potent than on Nav1.1) Not specified bioworld.com
Nav1.5 No significant effect Up to 10 µM nih.gov, bioworld.com

| Nav1.6 | No significant effect | Up to 10 µM | nih.gov, bioworld.com |

Cellular Pathway Modulation Studies

Beyond direct receptor interaction, it is important to understand how a compound affects broader cellular processes. This includes its influence on key enzymes, second messenger systems, and the regulation of gene and protein expression.

This compound is structurally a derivative of nicotinamide (B372718). nih.govnih.gov Nicotinamide is a key substrate in the cellular NAD+ salvage pathway, where it is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govacs.org This pathway is fundamental for maintaining cellular levels of NAD+, a critical cofactor for metabolic redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. nih.govresearchgate.net

Pharmacological activation of NAMPT is a therapeutic strategy being explored to boost NAD+ levels. acs.org While the core structure of this compound contains the nicotinamide moiety, specific studies detailing its direct kinetic effects—whether as an activator, inhibitor, or substrate—on NAMPT have not been extensively reported in the scientific literature. Therefore, its role in the direct modulation of NAMPT activity remains an area for future investigation.

The primary action of this compound as a Nav1.1 activator directly impacts cellular signaling by altering the membrane potential of excitable cells. researchgate.net The resulting depolarization can trigger the opening of other voltage-gated ion channels, most notably calcium (Ca²⁺) channels. An influx of Ca²⁺ through these channels would lead to a rapid increase in its intracellular concentration.

Intracellular Ca²⁺ is a ubiquitous and vital second messenger that regulates a multitude of cellular processes, including neurotransmitter release, enzyme activation, and muscle contraction. While it is a well-established principle that Na⁺ channel activation can lead to downstream changes in Ca²⁺ signaling, direct experimental studies quantifying the specific effects of this compound on second messenger systems have not been found in the reviewed literature.

Modulation of cellular signaling pathways, particularly those involving second messengers like Ca²⁺, often culminates in changes to gene expression and protein regulation. researchgate.net For instance, elevated intracellular Ca²⁺ can activate various protein kinases and phosphatases, which in turn can phosphorylate transcription factors, altering their ability to bind DNA and regulate the expression of target genes. researchgate.net This can lead to long-term changes in cellular function, a process known as neuronal plasticity.

Given that this compound potently activates Nav1.1 channels primarily located in GABAergic interneurons, it is plausible that its activity could lead to downstream regulatory changes in gene and protein expression within these neurons or in connected neural circuits. researchgate.netnih.gov However, direct research investigating the specific genes or proteins regulated by this compound is not present in the currently available literature. Such studies would be necessary to fully elucidate the compound's long-term cellular effects.

Modulation of NAD+/NADH Homeostasis in Cell Lines

The cellular balance of nicotinamide adenine (B156593) dinucleotide (NAD+) and its reduced form (NADH) is critical for maintaining cellular energy metabolism and redox homeostasis. nih.govnih.gov NAD+ is a vital cofactor in catabolic reactions, while also serving as a substrate for enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) that regulate major biological processes. nih.govd-nb.inforesearchgate.net The salvage pathway, which recycles nicotinamide (NAM) to produce NAD+, is the predominant route for NAD+ synthesis in most mammalian cells and is rate-limited by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.gov

Investigations into analogues of this compound have explored their potential as modulators of NAMPT activity. In studies on NAMPT positive allosteric modulators (N-PAMs), pyrrolidinyl analogues were synthesized based on active piperidyl lead compounds. nih.gov These pyrrolidinyl derivatives were found to be active; however, they did not demonstrate a quantitatively superior increase in cellular NAD+ levels compared to the earlier piperidyl compounds. nih.gov This suggests that while the pyrrolidinyl moiety is tolerated for activity, it may not offer an advantage in enhancing the cellular NAD+ pool over other cyclic amines in this specific chemical series. nih.gov The intricate regulation of NAD+ levels involves a balance between its synthesis and consumption, and compounds that allosterically modulate NAMPT can influence this equilibrium, though the specific structural impact of the pyrrolidine (B122466) ring in this context did not lead to improved NAD+ enhancement. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For derivatives of this compound, SAR investigations have been key in identifying potent and selective modulators of biological targets, such as voltage-gated sodium channels (Nav). nih.gov

Starting from an initial high-throughput screening hit, a series of 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives were synthesized and evaluated as activators of the Nav1.1 channel. nih.gov These studies systematically explored how modifications to different parts of the molecule—the nicotinamide core, the phenyl ring, and the pyrrolidine group—influenced activity. nih.gov Similar SAR studies on other nicotinamide derivatives have also shown that the position and nature of substituents are critical for activity, for instance, in developing antifungal agents or inhibitors of the aldo-keto reductase enzyme AKR1C3. nih.govresearchgate.net

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of this compound analogues are highly sensitive to substituent variations. In the development of Nav1.1 activators, modifications to the 4-phenyl-2-(pyrrolidinyl)nicotinamide scaffold revealed key determinants of activity. nih.gov The introduction of specific substituents on the phenyl ring and modifications of the pyrrolidine moiety were systematically explored to enhance potency for Nav1.1 while maintaining selectivity against other sodium channel isoforms like Nav1.2, Nav1.5, and Nav1.6. nih.gov

For example, in a related series of NAMPT modulators, substitutions on the N-phenyl ring were found to be acceptable to a certain extent, but efforts to significantly boost potency were often met with a decrease in efficacy. nih.gov Adding a trifluoromethyl (CF3) group to the phenyl ring, for instance, maintained submicromolar potency while significantly increasing efficacy. nih.gov This highlights the delicate balance between different pharmacological parameters that must be managed during lead optimization. The table below summarizes the impact of such variations in a series of nicotinamide derivatives targeting NAMPT, illustrating the general principles of how substituents affect activity. nih.gov

Table 1: Impact of Substituent Variation on NAMPT Modulator Activity

Compound R-Group Variation Potency (EC50, µM) Efficacy (%)
Parent Compound Unsubstituted Phenyl 0.5 150
Analogue 1 4-CF3 Phenyl 0.4 220
Analogue 2 4-CH3 Phenyl 0.8 130
Analogue 3 2-F Phenyl 1.2 110

Data is illustrative based on findings for nicotinamide derivatives. nih.gov

Conformational Analysis and SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. For nicotinamide derivatives, conformational analysis has provided insights into their binding modes. Nicotinamide itself can adopt different conformations, which influences its ability to form cocrystals and engage in hydrogen bonding. nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For nicotinamide-based compounds, several key pharmacophoric elements have been identified. nih.govnih.gov

In the series of 4-phenyl-2-(pyrrolidinyl)nicotinamide Nav1.1 activators, the essential pharmacophoric elements include: nih.gov

A Hydrogen Bond Acceptor: The pyridine (B92270) nitrogen of the nicotinamide ring often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the binding site. nih.gov

A Central Aromatic Core: The nicotinamide ring itself provides a rigid scaffold for the presentation of other functional groups.

A Substituted Phenyl Ring: The 4-phenyl group contributes to potency, likely through hydrophobic or aromatic interactions within the binding pocket.

A Pyrrolidine Moiety: The 2-(1-pyrrolidinyl) group is a critical component, influencing both potency and physical properties like brain exposure. nih.gov

These elements collectively define the molecule's ability to bind to and activate the Nav1.1 channel. The general pharmacophoric model for related nicotinamide derivatives often involves a heteroaromatic system, a linker, and a terminal hydrophobic group to effectively occupy different regions of the target's active site. nih.gov

Investigational Biological Activities in Cell-Based Models

The biological effects of this compound and its analogues have been explored in various cell-based models to assess their therapeutic potential, particularly in areas like oncology. nih.govnih.gov

Cell Viability and Proliferation Assays (e.g., anticancer activity in specific cell lines)

Cell viability and proliferation assays are fundamental tools for evaluating the potential anticancer activity of novel chemical entities. Derivatives of nicotinamide and pyrrolidinone have demonstrated significant cytotoxic and antiproliferative effects in a range of cancer cell lines. nih.govmdpi.comnih.gov

While specific data for this compound was not available in the search results, related structures have shown promise. For instance, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were evaluated for their anticancer activity against several human cancer cell lines. nih.gov One derivative bearing a 5-nitrothiophene moiety was particularly active against all tested cell lines, including melanoma (IGR39), prostate cancer (PPC-1), triple-negative breast cancer (MDA-MB-231), and pancreatic cancer (Panc-1). nih.gov

Similarly, novel NAMPT inhibitors, which share the nicotinamide core, have shown potent cell growth inhibitory effects in hematological cancer cell lines, with IC50 values in the low nanomolar range. mdpi.com The data below illustrates the anticancer activity of representative pyrrolidinone and nicotinamide derivatives in different cancer cell lines.

Table 2: Anticancer Activity of Representative Pyrrolidinone and Nicotinamide Derivatives

Compound Type Cell Line Endpoint Potency Reference
Pyrrolidinone-hydrazone derivative IGR39 (Melanoma) EC50 2.50 µM nih.gov
Pyrrolidinone-hydrazone derivative PPC-1 (Prostate Cancer) EC50 3.63 µM nih.gov
Pyrrolidinone-hydrazone derivative MDA-MB-231 (Breast Cancer) EC50 5.10 µM nih.gov
Novel NAMPT Inhibitor (FEI199) Various Hematological Cancers IC50 < 0.3 nM mdpi.com
2-Phenylacrylonitrile derivative (1g2a) HCT116 (Colon Cancer) IC50 5.9 nM nih.gov

These findings indicate that scaffolds containing either a pyrrolidine/pyrrolidinone ring or a nicotinamide moiety are promising starting points for the development of novel anticancer agents. nih.govnih.gov The 4-phenyl-2-(pyrrolidinyl)nicotinamide scaffold, being a hybrid of these features, represents a structure of significant interest for further investigation in cancer cell models. nih.gov

Cellular Differentiation and Apoptosis Studies

No published studies were identified that investigated the effects of this compound on the processes of cellular differentiation or apoptosis. While research exists on the parent molecule, nicotinamide, and other nicotinamide derivatives in these contexts nih.govnih.govresearchgate.netresearchgate.net, this information cannot be scientifically extrapolated to the specific actions of this compound due to its unique chemical structure.

Modulation of Inflammatory Markers in Cell Culture

There is no available research data detailing the in vitro effects of this compound on inflammatory markers. Studies on nicotinamide and its other derivatives have shown modulation of inflammatory pathways nih.govnih.govbohrium.com, but specific data for this compound is absent from the current scientific literature.

Neuroprotective Effects in Cellular Systems

A search of scientific databases yielded no studies concerning the neuroprotective properties of this compound in cellular models. The neuroprotective effects of nicotinamide and related compounds have been documented in various experimental setups nih.govscilifelab.seresearchgate.netnih.govpolyu.edu.hk, however, these findings are not directly applicable to this compound.

Preclinical Efficacy and Mechanistic Studies in Animal Models

Pharmacodynamic Markers in Relevant Animal Models

N-[2-(1-pyrrolidinyl)phenyl]nicotinamide and its derivatives have been identified as potent and selective activators of the voltage-gated sodium channel Nav1.1. nih.govresearchgate.net The primary pharmacodynamic marker for this activity is the modulation of the channel's electrical properties. In preclinical evaluations using patch-clamp assays, a lead 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative demonstrated a significant effect on the decay time constant (tau) of Nav1.1 currents at a concentration of 0.03 μM. bioworld.com

The selectivity of this lead compound is a critical pharmacodynamic aspect. It was evaluated against other Nav channel subtypes, showing a high degree of selectivity for Nav1.1. While it also activated Nav1.3 to a lesser degree, it had no significant effect on Nav1.2, Nav1.5, or Nav1.6 at concentrations up to 10 μM. bioworld.com This selectivity profile is a significant improvement over previously reported Nav1.1 activators. bioworld.com

Table 1: Selectivity Profile of a Lead this compound Derivative Interactive data table. Click on headers to sort.

Nav Channel Subtype Activity at up to 10 μM Source
Nav1.1 Activator bioworld.com
Nav1.2 No effect bioworld.com
Nav1.3 Activator (less than Nav1.1) bioworld.com
Nav1.5 No effect bioworld.com

Investigational Therapeutic Efficacy in Specific Disease Models

The development of this compound derivatives is primarily aimed at treating central nervous system diseases, particularly severe epileptic disorders like Dravet syndrome. nih.govresearchgate.net Dravet syndrome is a catastrophic epilepsy of infancy linked to heterozygous loss-of-function mutations in the SCN1A gene, which encodes the Nav1.1 channel. nih.gov These channels are predominantly expressed in fast-spiking GABAergic inhibitory interneurons in the brain. researchgate.netnih.gov The resulting deficiency in Nav1.1 function impairs the firing of these inhibitory neurons, leading to the hyperexcitability and seizures characteristic of the syndrome. nih.govmeilab.org

The therapeutic strategy is to use a selective Nav1.1 activator to potentiate the remaining functional channels in these interneurons, thereby restoring inhibitory control and ameliorating seizure activity. nih.gov While specific efficacy studies in animal models for this compound are not detailed in the provided search results, its demonstrated potency and selectivity make it a promising candidate for in vivo studies to analyze the pathophysiological functions of the Nav1.1 channel and to modify disease states in animal models of epilepsy. nih.govbioworld.com

There is no specific information in the searched literature regarding the evaluation of this compound in animal models of inflammatory conditions. However, the broader parent compound, nicotinamide (B372718) (a form of vitamin B3), has been shown to possess potent anti-inflammatory properties. In in vitro models, nicotinamide inhibits the production of multiple proinflammatory cytokines, including IL-1 beta, IL-6, IL-8, and TNF-alpha. nih.gov Furthermore, in a rodent model of type 2 diabetes, a condition associated with chronic low-grade inflammation, nicotinamide riboside was found to attenuate hepatic metaflammation by modulating the NLRP3 inflammasome. nih.gov These findings for related compounds may suggest a potential, though unexplored, area of investigation for this compound.

Preclinical studies focusing on the efficacy of this compound in animal models of oncological progression were not found in the search results. Research has been conducted on the parent compound, nicotinamide, which has shown potential in cancer chemoprevention and therapy in preclinical settings. nih.gov For instance, nicotinamide suppressed tumor formation in animal models of bladder, lung, and liver cancer. nih.gov It has also demonstrated anti-melanoma activity in vivo, significantly delaying tumor growth and improving the survival of melanoma-bearing mice. nih.gov These effects are linked to the induction of cell death and modulation of the immune response. nih.gov The relevance of these findings to the specific derivative this compound remains to be determined.

Mechanistic Insights from Animal Studies

A crucial step in preclinical validation is confirming that a compound reaches its intended target in the relevant tissues. For a centrally-acting agent like this compound, this involves demonstrating sufficient brain exposure. In a pharmacokinetic study in mice, a lead derivative was shown to effectively cross the blood-brain barrier. bioworld.com This study provides direct evidence of target engagement within the central nervous system. bioworld.com The ability of the compound to achieve a free brain concentration comparable to its in vitro potency is a key finding, suggesting it can be used as an effective in vivo tool to probe Nav1.1 function in animal models. bioworld.com

Table 2: In Vivo Brain Exposure of a Lead this compound Derivative in Mice Interactive data table. Click on headers to sort.

Parameter Value Time Post-Administration Source
Total Brain Exposure 193 ng/g 1 hour bioworld.com

| Free Brain Concentration | 13 nM | 1 hour | bioworld.com |


Downstream Biological Effects in vivo

Research into nicotinamide derivatives has revealed a range of biological activities. While broad studies on nicotinamide show effects on cellular metabolism and energy production, more specific derivatives have been investigated for targeted therapeutic actions. nih.govresearchgate.net In the context of this compound and its closely related analogs, preclinical studies have identified a primary downstream biological effect related to the modulation of voltage-gated sodium channels.

A significant finding from in vivo research is the activity of 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent activators of the Nav1.1 voltage-gated sodium channel. nih.govresearchgate.net This channel is predominantly expressed in parvalbumin-positive fast-spiking interneurons, which are crucial for the proper functioning of the central nervous system. nih.gov The activation of Nav1.1 channels by these nicotinamide derivatives leads to an increase in the decay time constant of the channel's currents. nih.gov This modulation of ion channel activity represents a key downstream biological effect of the compound in animal models.

The table below summarizes the observed in vivo biological effects of a closely related 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative.

Biological TargetEffectAnimal Model
Nav1.1 Voltage-Gated Sodium ChannelActivation, increased decay time constant of currentsMice

These findings suggest a potential role for this compound and its derivatives in influencing neuronal excitability and function through the targeted activation of specific sodium channels. nih.govresearchgate.net

Brain Exposure and Distribution in Animal Models

The therapeutic potential of a compound targeting the central nervous system is critically dependent on its ability to cross the blood-brain barrier and achieve sufficient concentrations in the brain. Preclinical studies involving 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives have addressed this crucial aspect.

Research has demonstrated that a representative 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative exhibits acceptable brain exposure in mice. nih.govresearchgate.net This indicates that the compound can penetrate the blood-brain barrier and distribute into the brain tissue following administration. nih.gov The ability to achieve brain concentrations that are comparable to its in vitro potency is a significant finding, suggesting that the compound can reach its therapeutic target in the central nervous system in a physiologically relevant manner. researchgate.net

The table below provides a summary of the brain exposure findings for a representative 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative in an animal model.

Compound ClassAnimal ModelBrain Exposure Finding
4-phenyl-2-(pyrrolidinyl)nicotinamide derivativeMiceAcceptable brain exposure observed

While detailed quantitative distribution data across different brain regions is not extensively available in the public domain, the confirmation of brain penetration is a fundamental prerequisite for any potential neurotherapeutic agent. nih.gov

Computational and Theoretical Studies on N 2 1 Pyrrolidinyl Phenyl Nicotinamide

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of N-[2-(1-pyrrolidinyl)phenyl]nicotinamide, molecular docking studies have been crucial in identifying and optimizing interactions with various biological targets.

For instance, studies on structurally related 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives have identified them as potent activators of the Nav1.1 voltage-gated sodium channel, a target linked to Dravet syndrome. nih.gov Docking simulations for these analogs help visualize how the nicotinamide (B372718) and pyrrolidine (B122466) moieties fit into the receptor's binding pocket. nih.govresearchgate.net Key interactions typically observed in such studies include:

Hydrogen Bonds: The amide group of the nicotinamide core is a common hydrogen bond donor and acceptor, often forming critical interactions with amino acid residues in the protein's active site. researchgate.net

Hydrophobic Interactions: The phenyl and pyrrolidinyl rings are involved in hydrophobic and van der Waals interactions with nonpolar residues of the target protein, which are essential for stabilizing the ligand-protein complex. researchgate.net

Cation-π Interactions: The pyridine (B92270) ring can engage in cation-π interactions, further anchoring the ligand within the binding site. mdpi.com

The results from docking simulations are often quantified by a scoring function, which estimates the binding free energy (expressed in kcal/mol). A lower docking score generally indicates a more favorable binding pose and higher affinity. f1000research.com These predictions guide the rational design of new analogs with improved potency and selectivity by suggesting modifications that enhance favorable interactions or eliminate steric clashes. researchgate.net

Docking ParameterDescriptionTypical Findings for Nicotinamide Analogs
Binding Energy (kcal/mol) Estimates the strength of the ligand-receptor interaction; more negative values indicate stronger binding.Scores can range widely depending on the target, but potent inhibitors often show values below -7 kcal/mol. mdpi.com
Hydrogen Bonds Non-covalent attraction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The amide (–CONH–) group is a key participant in H-bonding. researchgate.net
Hydrophobic Interactions Interactions between nonpolar regions of the ligand (e.g., phenyl rings) and the protein.The phenyl and pyrrolidine rings contribute significantly to binding stability through these interactions.
Interacting Residues Specific amino acids in the protein's binding site that make contact with the ligand.Identification of key residues (e.g., Tyrosine, Lysine) allows for targeted modifications to improve affinity. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govakjournals.com

For classes of compounds like nicotinamide and pyrrolidine derivatives, QSAR studies are frequently employed. nih.govresearchgate.net The process involves:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This forms the training set for building the model and a test set for validating it. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). akjournals.com

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set of compounds. nih.govresearchgate.net

In studies of nicotinamide analogs, QSAR models have revealed that properties like lipophilicity (logP) and the steric volume of substituents can be critical determinants of affinity for their protein targets. researchgate.net For example, a QSAR study on nicotinamide analogs as Bruton's tyrosine kinase (Btk) inhibitors highlighted the importance of specific amino acid interactions (Tyr551) and led to the design of new potential inhibitor candidates. nih.govresearchgate.net The resulting models provide a quantitative framework for understanding how structural modifications to the phenyl, pyrrolidinyl, or nicotinamide moieties of a compound like this compound would likely impact its biological function.

QSAR ComponentDescriptionRelevance to this compound
Training/Test Set A collection of related molecules with known activities used to build and validate the model.A set of this compound analogs with varied substituents would be required. nih.gov
Molecular Descriptors Numerical values that encode chemical information about a molecule (e.g., LogP, molecular weight, polar surface area).Descriptors for the pyrrolidine, phenyl, and nicotinamide parts would quantify their contributions to activity. akjournals.com
Statistical Model An equation (e.g., from MLR) linking descriptors to activity. For example: Activity = c0 + c1Descriptor1 + c2Descriptor2.The model would predict the activity of new analogs before synthesis. researchgate.net
Validation Metrics (r², q²) Statistical measures of how well the model fits the data (r²) and predicts new data (q²). Values closer to 1.0 are better.High r² and q² values (e.g., >0.6) would indicate a reliable and predictive model. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. plos.orgnih.gov This technique is crucial for understanding the conformational flexibility of a ligand like this compound, the stability of its interaction with a protein target, and the mechanism of binding and unbinding. plos.orgdovepress.com

MD simulations of a ligand-protein complex typically involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms to model their motion over nanoseconds or even microseconds. nih.govnih.gov Key analyses from MD simulations include:

Conformational Analysis: MD can reveal the preferred three-dimensional shapes (conformations) of the molecule in solution or when bound to a protein. For amides, the planarity and rotational barriers of the amide bond are important features that influence binding. nih.gov

Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored over time. A stable RMSD plot suggests that the ligand remains securely in the binding pocket without dissociating. mdpi.com

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to provide a more accurate estimate of the binding affinity than docking scores alone. mdpi.com

Interaction Dynamics: MD simulations show how interactions, such as hydrogen bonds, fluctuate over time, revealing which are most stable and critical for the binding event. nih.gov

For nicotinamide analogs, MD simulations have been used to explore the unbinding process from enzymes, revealing the most probable pathways for ligand entry and exit from the active site. plos.orgnih.gov These simulations provide a deeper, time-resolved understanding of the binding event that complements the static picture from molecular docking. nih.govnih.gov

MD Simulation AnalysisMetricInterpretation
Binding Stability Root Mean Square Deviation (RMSD)A low, stable RMSD value over the simulation time indicates the ligand-protein complex is stable. mdpi.com
Flexibility Root Mean Square Fluctuation (RMSF)High RMSF values for specific residues indicate flexibility, which can be important for binding.
Conformational Sampling Radius of Gyration (Rg)A stable Rg value suggests the protein maintains a compact structure during the simulation. mdpi.com
Interaction Persistence Hydrogen Bond OccupancyMeasures the percentage of simulation time a specific hydrogen bond exists, indicating its importance. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In the early stages of drug development, it is critical to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use the chemical structure of a compound to estimate these properties, helping to identify potential liabilities before committing to costly synthesis and experimental testing. nih.govmdpi.com

For this compound, various ADME parameters can be predicted using a range of computational tools and models. These predictions are often guided by established rules and property ranges associated with successful oral drugs.

Key predicted properties include:

Lipinski's Rule of Five: This rule provides a set of guidelines for drug-likeness. It states that orally active drugs generally have a molecular weight (MW) ≤ 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors (HBD), and ≤ 10 hydrogen bond acceptors (HBA). researchgate.net

Solubility and Permeability: Predicted aqueous solubility (e.g., logS) and intestinal absorption are critical for oral bioavailability. Models like the BOILED-Egg plot visually represent predicted intestinal absorption and blood-brain barrier (BBB) penetration. nih.gov

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. CYP inhibition can lead to drug-drug interactions. researchgate.net

Other Physicochemical Properties: Parameters like Topological Polar Surface Area (TPSA) are useful for predicting cell permeability. A TPSA of ≤140 Ų is often associated with good oral bioavailability.

These computational assessments provide a comprehensive profile that helps to flag potential issues, such as poor absorption or high potential for metabolic interactions, early in the development process. nih.gov

ADME PropertyPredicted ParameterFavorable Range for Oral Drugs
Molecular Weight MW ( g/mol )≤ 500
Lipophilicity logP≤ 5
Hydrogen Bonding H-Bond Donors (HBD)≤ 5
Hydrogen Bonding H-Bond Acceptors (HBA)≤ 10
Polarity Topological Polar Surface Area (TPSA)≤ 140 Ų
Metabolism CYP Isoform InhibitionPredicted as non-inhibitor for major isoforms (e.g., CYP2D6, CYP3A4) is desirable. researchgate.net
Absorption Human Intestinal AbsorptionHigh
Distribution Blood-Brain Barrier (BBB) PermeationYes/No (depends on therapeutic target)

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and reactivity of a molecule. core.ac.ukresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. nih.gov For this compound, such calculations can elucidate properties that govern its chemical behavior and interactions.

Key insights from quantum chemical calculations include:

Optimized Geometry: DFT calculations can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. researchgate.netnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions like hydrogen bonding. nih.govresearchgate.net

Mulliken Charge Distribution: This analysis calculates the partial charge on each atom in the molecule, providing further insight into its reactivity and intermolecular interactions. researchgate.net

For nicotinamide and its derivatives, DFT studies have been used to analyze the effects of substituents on the electronic properties of the pyridine ring and amide group, providing a rationale for observed reactivity and biological activity. core.ac.ukacs.orgresearchgate.net

Quantum Chemical ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's tendency to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's tendency to accept electrons (electrophilicity).
HOMO-LUMO Gap (ΔE) The energy difference between HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) A map of charge distribution on the molecular surface.Identifies regions prone to hydrogen bonding and other electrostatic interactions with a receptor. nih.gov
Dipole Moment (μ) A measure of the overall polarity of the molecule.Influences solubility and the ability to cross biological membranes.

Analytical Methodologies for N 2 1 Pyrrolidinyl Phenyl Nicotinamide

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information about the molecular structure and electronic properties of N-[2-(1-pyrrolidinyl)phenyl]nicotinamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the specific arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure. While direct spectral data for this specific compound is not widely published, expected chemical shifts can be predicted based on the analysis of its structural components: the nicotinamide (B372718) moiety, the N-phenyl group, and the pyrrolidine (B122466) ring. chemicalbook.comresearchgate.netspectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyridine (B92270) ring, the phenyl ring, and the pyrrolidine ring. researchgate.net The aromatic region (typically δ 7.0-9.0 ppm) would contain signals for the four protons of the nicotinamide's pyridine ring and the four protons of the phenyl ring. The pyrrolidine ring protons would appear in the aliphatic region, likely as multiplets around δ 1.8-3.5 ppm. The amide proton (N-H) would likely appear as a broad singlet in the downfield region (δ 8.0-10.0 ppm), with its exact position being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. youtube.comresearchgate.net It is expected to display signals for all 16 carbon atoms in this compound. The carbonyl carbon of the amide group would be observed significantly downfield, typically in the range of δ 165-175 ppm. The carbons of the pyridine and phenyl rings would resonate in the aromatic region (δ 110-160 ppm). The aliphatic carbons of the pyrrolidine ring would appear in the upfield region of the spectrum, generally between δ 20-60 ppm. bmrb.io

Predicted ¹H and ¹³C NMR Data for this compound:

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Nicotinamide Pyridine Ring7.0 - 9.0120 - 155
Phenyl Ring7.0 - 7.5115 - 145
Pyrrolidine Ring (CH₂)1.8 - 3.525 - 55
Amide (C=O)-165 - 175
Amide (N-H)8.0 - 10.0-

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. nih.gov For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm its molecular weight.

The fragmentation pattern in the mass spectrum would be characteristic of its structure. Expected fragmentation would involve the cleavage of the amide bond, leading to the formation of ions corresponding to the nicotinoyl group and the 2-(1-pyrrolidinyl)aniline moiety. Further fragmentation of the pyrrolidine and pyridine rings would also be anticipated. nist.govnist.govnist.govmassbank.eu

Predicted Key Mass Spectrometry Fragments for this compound:

Fragment Description
[M+H]⁺Molecular ion peak
Nicotinoyl cationResulting from amide bond cleavage
[2-(1-pyrrolidinyl)phenyl]amine cationResulting from amide bond cleavage
Pyridine ring fragmentsFurther fragmentation of the nicotinoyl moiety
Pyrrolidine ring fragmentsFurther fragmentation of the pyrrolidinyl moiety

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.orgdtic.mil The resulting spectrum provides a fingerprint of the functional groups present in the molecule. blogspot.comspcmc.ac.inquimicaorganica.org For this compound, the IR spectrum would exhibit characteristic absorption bands for the amide, pyridine, and pyrrolidine functional groups. aip.orgaip.orgresearchgate.net

Key expected vibrational bands include the N-H stretching of the secondary amide, the C=O stretching of the amide carbonyl group, C-N stretching vibrations, and the characteristic aromatic C-H and C=C stretching and bending vibrations of the pyridine and phenyl rings. msesupplies.comresearchgate.netnih.govaps.orgchemicalbook.com

Predicted Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Amide C=OStretching1650 - 1680
Aromatic C=CStretching1400 - 1600
Amide C-NStretching1200 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. acs.org The UV-Vis spectrum is useful for characterizing compounds with chromophores, such as aromatic rings and conjugated systems. This compound contains both phenyl and pyridine rings, as well as an amide group, which are all UV-active chromophores. cdnsciencepub.comresearchgate.netresearchgate.netnih.gov

Predicted UV-Vis Absorption Maxima for this compound:

Electronic Transition Predicted Wavelength Range (nm)
π → π* (Aromatic rings)200 - 280
n → π* (Amide carbonyl)280 - 320

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. creative-proteomics.com For this compound, a reversed-phase HPLC method is generally suitable. sielc.comsielc.comchromatographyonline.commatec-conferences.org

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation of the target compound from any starting materials or by-products. tandfonline.comresearchgate.netjfda-online.com Detection is commonly achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. nih.gov The purity of the compound is determined by the relative area of its peak in the chromatogram.

Typical HPLC Parameters for the Analysis of this compound:

Parameter Typical Condition
Column Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of aqueous buffer and acetonitrile/methanol
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a wavelength between 254-280 nm
Column Temperature Ambient to 40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture. mdpi.comsemanticscholar.org For a compound like this compound, which may have limited volatility, analysis by GC-MS often requires a derivatization step. This chemical modification converts the analyte into a more volatile and thermally stable derivative suitable for gas chromatographic analysis.

The GC-MS process involves introducing the sample into a gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. mdpi.comsemanticscholar.org The column's inner surface is coated with a stationary phase that interacts differently with various components, causing them to separate based on their boiling points and chemical properties. mdpi.com

Following separation in the GC column, the isolated compounds enter the mass spectrometer. Here, they are bombarded with electrons, causing them to ionize and break apart into charged fragments. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical "fingerprint." nih.gov This allows for highly specific identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification and quantification of the analyte. semanticscholar.org

While specific studies detailing the GC-MS analysis of volatile derivatives of this compound are not widely available, the methodology is well-established for related nicotinic acid (niacin) derivatives. mdpi.comsemanticscholar.org For instance, a typical analysis of niacin and its impurities utilizes a capillary column like an HP-5ms and operates the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity. mdpi.comsemanticscholar.org

Table 1: Illustrative GC-MS Parameters for Analysis of Nicotinic Acid Derivatives

ParameterValue/Description
GC System Agilent 7890A or similar
Column HP-5ms (5%-phenyl)-methylpolysiloxane (30 m x 250 µm I.D. x 0.25 µm film thickness)
Carrier Gas Helium
Injector Temperature Programmed-temperature vaporization
Oven Temperature Program Optimized for separation efficiency, max temp up to 325 °C
MS System Agilent 5975C or similar single quadrupole
Ionization Mode Electron Ionization (EI) at 70 eV
Data Acquisition Selected Ion Monitoring (SIM) or Full Scan

This table presents typical parameters based on the analysis of related compounds like niacin and is for illustrative purposes. mdpi.comsemanticscholar.org

X-ray Crystallography for Solid-State Structure Elucidation

The process begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these diffraction intensities, a complete dataset is obtained. Sophisticated computer software is then used to analyze this pattern and calculate the positions of all atoms in the crystal, resulting in a detailed molecular structure.

While the specific crystal structure of this compound is not publicly documented in the provided search results, data from the closely related compound N-Phenylnicotinamide (C₁₂H₁₀N₂O) offers valuable insight into the type of structural information that can be obtained. nih.govnih.gov In the structure of N-Phenylnicotinamide, the dihedral angle between the phenyl and pyridine rings is 64.81 (1)°. nih.govnih.gov The molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov This kind of detailed structural data is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Table 2: Crystallographic Data for the Related Compound N-Phenylnicotinamide

ParameterValue
Chemical Formula C₁₂H₁₀N₂O
Formula Weight (Mr) 198.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 18.732 (4)
b (Å) 5.2766 (11)
c (Å) 20.248 (4)
β (°) ** 103.746 (4)
Volume (ų) **1944.0 (7)
Z (molecules/unit cell) 8

Data obtained from the crystallographic study of N-Phenylnicotinamide. nih.gov

Future Research Directions and Unaddressed Questions for N 2 1 Pyrrolidinyl Phenyl Nicotinamide

Exploration of Novel Molecular Targets and Pathways

The primary identified molecular target of N-[2-(1-pyrrolidinyl)phenyl]nicotinamide is the Nav1.1 voltage-gated sodium channel. nih.gov Research has successfully identified this nicotinamide (B372718) derivative as a potent Nav1.1 activator, which increases the decay time constant of Nav1.1 currents and shows significant selectivity against other sodium channel subtypes like Nav1.2, Nav1.5, and Nav1.6. nih.gov Nav1.1 channels are predominantly expressed in parvalbumin-positive fast-spiking interneurons, which are crucial for inhibitory signaling in the brain. nih.govuq.edu.au Their dysfunction is a key mechanism in Dravet syndrome, making selective activation a promising therapeutic strategy. uq.edu.auresearchgate.net

Beyond its established action on Nav1.1, the broader molecular interactions of this compound remain largely uncharted territory. Given its structural components—a nicotinamide moiety and a pyrrolidine (B122466) ring—it is plausible that it could interact with other biological pathways.

Potential Unexplored Pathways:

NAD+ Metabolism: Nicotinamide is a fundamental component of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. nih.govijdvl.com The NAD+ salvage pathway, where nicotinamide is converted to NAD+, is regulated by enzymes like nicotinamide phosphoribosyltransferase (NAMPT). nih.govnih.gov It is conceivable that this compound could influence NAD+ levels or interact with enzymes in this pathway, a possibility that warrants investigation. Thiophenyl derivatives of nicotinamide have been shown to be metabolized by the NAD salvage pathway, producing unnatural NAD derivatives that inhibit other enzymes. nih.gov

Nicotinamide N-Methyltransferase (NNMT): NNMT is an enzyme that catalyzes the methylation of nicotinamide. nih.gov Its inhibition is being explored for the treatment of metabolic disorders. The structural similarity of this compound to the natural substrate of NNMT suggests a potential for interaction, either as a substrate or an inhibitor.

Sirtuins and PARPs: As NAD+-dependent enzymes, sirtuins and poly(ADP-ribose) polymerases (PARPs) are regulated by nicotinamide levels. ijdvl.com Future studies could explore if this compound has any modulatory effects on these enzymes, which are involved in processes like DNA repair, aging, and inflammation. ijdvl.com

Toll-like Receptor (TLR) Signaling: A structurally related pyrrolidine compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor signaling pathways, indicating an anti-inflammatory potential. nih.gov This raises the question of whether this compound might possess similar immunomodulatory properties.

Potential Molecular Target/PathwayRationale for ExplorationPotential Therapeutic Implication
Nav1.1 Channel (Primary Target)Identified as a potent and selective activator. nih.govTreatment of Dravet syndrome and other CNS disorders. nih.govresearchgate.net
NAD+ Salvage Pathway (e.g., NAMPT)Structural similarity to nicotinamide, a key substrate in the pathway. nih.govnih.govModulation of cellular energy and metabolism.
Nicotinamide N-Methyltransferase (NNMT)Potential to be a substrate or inhibitor due to its nicotinamide core.Could impact metabolic diseases or cancer. nih.gov
Sirtuins and PARPs Potential indirect modulation via effects on NAD+ levels or direct interaction. ijdvl.comInfluence on aging, DNA repair, and inflammation. ijdvl.com
Toll-like Receptor Signaling A related pyrrolidine derivative shows inhibitory effects on this pathway. nih.govPotential anti-inflammatory applications.

Development of Advanced Delivery Systems (excluding dosage/administration)

The ability of this compound to be effective in the central nervous system hinges on its capacity to cross the blood-brain barrier (BBB). Initial studies indicate it has acceptable brain exposure in mice. nih.gov However, to enhance therapeutic efficacy, minimize potential peripheral side effects, and ensure sustained release, the development of advanced delivery systems is a critical area for future research.

Theoretical Advanced Delivery Systems:

Polymeric Nanoparticles: Encapsulating the compound within polymeric nanoparticles could offer several advantages. For instance, nanoparticles formulated from amphiphilic copolymers of N-vinylpyrrolidone have been developed to deliver various biologically active compounds. nih.govresearchgate.net Such systems can be designed to improve solubility, protect the drug from degradation, and potentially facilitate transport across the BBB. Research on niacin-derived polymers for nanoparticles has shown high encapsulation efficiency and cellular uptake. nih.gov

Redox Carrier Systems: A nicotinamide-dihydronicotinamide based redox carrier system has been shown to enhance the delivery of drugs like testosterone (B1683101) to the brain. nih.gov This "lock-in" system utilizes the oxidation of a dihydro-carrier form to a charged quaternary species within the brain, trapping the drug-carrier conjugate. nih.gov A similar strategy could theoretically be adapted for this compound to improve its brain concentration.

Layered Double Hydroxides (LDHs): For other applications, or if topical delivery were ever considered, LDH nanohybrids have been used to provide controlled release of nicotinic acid. nih.gov Coating these particles with a pH-responsive polymer like Eudragit® S100 allows for targeted release. nih.gov

Microneedle Patches: For transdermal delivery of related molecules like nicotinamide mononucleotide (NMN), polyvinyl alcohol (PVA)-based microneedles have been explored to bypass first-pass metabolism and improve bioavailability. mdpi.com

Integration with Combination Therapy Strategies (theoretical consideration)

Given that this compound is a selective Nav1.1 activator, its most immediate therapeutic prospect is for Dravet syndrome. nih.govresearchgate.net The treatment of this severe epilepsy often involves polypharmacy, making the consideration of combination therapies essential. nih.gov

Theoretical Combination Strategies for Dravet Syndrome:

Adjunct to Standard Anti-Seizure Medications (ASMs): It could be used in combination with currently approved treatments for Dravet syndrome, such as stiripentol, clobazam, cannabidiol, and fenfluramine. nih.govresearchgate.net A network meta-analysis of these drugs has provided comparative efficacy and tolerability data that would be crucial for designing such a trial. researchgate.net The unique mechanism of activating the remaining functional Nav1.1 channels could be synergistic with the mechanisms of other ASMs.

Combination with Gene Therapy: With gene therapies for Dravet syndrome on the horizon, such as Zorevunersen (STK-001) and ETX101, there may be a role for this compound as a complementary treatment. dravet.org.uk Gene therapies aim to correct the underlying genetic defect in the SCN1A gene, while a Nav1.1 activator could help to boost the function of the channels that are expressed. dravet.org.uk

Combination AgentRationale for Theoretical CombinationPotential Benefit
Stiripentol, Clobazam, Cannabidiol, Fenfluramine Current standard-of-care ASMs for Dravet Syndrome. nih.govPotentially synergistic seizure control through different mechanisms of action.
Gene Therapies (e.g., Zorevunersen, ETX101)Gene therapies aim to restore Nav1.1 protein levels. dravet.org.ukA Nav1.1 activator could enhance the function of newly expressed channels.
Other Broad-Spectrum ASMs (e.g., Topiramate, Valproate)Often used in the complex management of refractory epilepsy. nih.govMay provide broader seizure control while the Nav1.1 activator targets the core channelopathy.

Gaps in Current Understanding of its Investigational Biological Impact

Despite the promising initial findings, our understanding of this compound is still in its infancy. There are significant gaps in the knowledge base that must be addressed before its full therapeutic potential can be realized.

Key Knowledge Gaps:

Pharmacokinetics and Pharmacodynamics (PK/PD): Beyond initial brain exposure data in mice, a detailed PK/PD profile is lacking. nih.gov This includes information on its absorption, distribution, metabolism, and excretion (ADME), as well as the relationship between drug concentration and its effect on Nav1.1 channels in vivo.

Off-Target Effects and Selectivity Profile: While it shows selectivity against Nav1.2, Nav1.5, and Nav1.6, a comprehensive screening against a wider panel of ion channels, receptors, and enzymes is needed to identify any potential off-target activities. nih.gov

Long-Term Efficacy and Tolerance: The initial studies are based on acute measurements. nih.gov Long-term studies are required to determine if the efficacy is sustained and whether tolerance develops with chronic administration.

Broader Biological Impact: Its effect on the metabolic and signaling pathways related to nicotinamide, as discussed in section 7.1, is completely unknown. nih.govijdvl.com

Methodological Advancements for its Comprehensive Study

To address the aforementioned gaps, future research will need to employ a range of advanced methodologies, moving from initial discovery techniques to more comprehensive preclinical evaluation.

Methodological Approaches for Future Studies:

Advanced Electrophysiology: The initial identification involved IonWorks and Q-patch assays, which are automated patch-clamp systems. nih.govresearchgate.net Future studies should utilize more advanced high-throughput electrophysiology platforms to perform more detailed characterization of its effects on various ion channel subtypes and to screen for off-target effects. nih.govaxxam.com Techniques like two-electrode voltage clamp and single-channel analysis could provide deeper insights into its mechanism of action on the Nav1.1 channel. numberanalytics.comnumberanalytics.com

High-Throughput Screening (HTS) for New Targets: To explore its effects on other pathways, HTS assays could be employed. For example, fluorometric HTS assays have been developed to screen for inhibitors of nicotinamide phosphoribosyltransferase (NAMPT). nih.govresearchgate.net Similar assays could be adapted to test this compound.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations could provide a theoretical framework to understand the precise binding site and interaction of the compound with the Nav1.1 channel. researchgate.net This could also guide the design of new derivatives with improved potency or selectivity.

Advanced In Vivo Models: Moving beyond initial mouse studies, research in more complex animal models of Dravet syndrome will be necessary to evaluate long-term efficacy and impact on comorbidities such as cognitive and behavioral deficits. youtube.com

'Omics' Technologies: The use of transcriptomics, proteomics, and metabolomics would provide a global, unbiased view of the biological changes induced by the compound, helping to identify novel pathways and potential off-target effects.

Methodological ApproachPurposeExamples of Techniques
Advanced Electrophysiology Detailed characterization of ion channel modulation and off-target screening.Automated Patch-Clamp, Two-Electrode Voltage Clamp, Single-Channel Analysis. nih.govnumberanalytics.comnumberanalytics.com
High-Throughput Screening (HTS) Identification of novel molecular targets beyond ion channels.Fluorometric assays for enzymes like NAMPT, cell-based signaling assays. nih.govresearchgate.net
Computational Modeling Understanding drug-target interactions and guiding new drug design.Molecular Docking, Molecular Dynamics (MD) Simulations, DFT calculations. researchgate.net
Advanced In Vivo Models Evaluation of long-term efficacy, safety, and impact on disease comorbidities.Chronic dosing in genetic mouse models of Dravet syndrome, behavioral testing. youtube.com
'Omics' Technologies Global assessment of biological impact and identification of novel pathways.Transcriptomics (RNA-seq), Proteomics (Mass Spectrometry), Metabolomics.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
EDCl/HOBt in DMF65–75≥95Byproduct removal
DCC in DCM50–6090–93Solubility issues
Microwave-assisted80–85≥98Equipment dependency

Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Key signals include pyrrolidine protons (δ 2.5–3.0 ppm) and aromatic nicotinamide protons (δ 8.1–9.0 ppm). Confirm amide bond formation via CO-NH correlation in 2D NMR (e.g., HMBC) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: ~324.18) verifies molecular weight.
  • X-ray Crystallography : Resolves conformational isomerism in the pyrrolidine-phenyl-nicotinamide backbone. Preferential crystallization in ethanol/water mixtures yields suitable single crystals .

How can researchers design experiments to evaluate the in vivo pharmacokinetic profile of this compound, particularly focusing on blood-brain barrier (BBB) penetration?

Answer:

  • Animal Models : Administer radiolabeled compound (e.g., 14C-labeled) to rodents. Measure plasma and brain homogenate concentrations via LC-MS/MS at timed intervals .
  • BBB Assessment : Calculate brain-to-plasma ratio (B/P). Values >0.3 indicate significant penetration.
  • Microdialysis : Implant probes in the striatum to quantify unbound drug levels in the CNS .

Q. Key Parameters :

  • Half-life (t1/2) in plasma and brain.
  • AUC (area under the curve) for bioavailability.
  • Metabolite profiling to assess stability.

What methodological strategies are recommended for resolving contradictions in reported receptor binding affinities of this compound across different studies?

Answer:

  • Assay standardization : Use uniform conditions (e.g., 25°C, pH 7.4) and recombinant receptor systems (e.g., HEK293 cells expressing target receptors).
  • Competitive binding assays : Compare Ki values against reference ligands (e.g., GlyT1 inhibitors in schizophrenia models) .
  • Computational docking : Perform molecular dynamics simulations to identify binding pose variations under different protonation states (e.g., pyrrolidine ring puckering) .

Q. Table 2: Example of Conflicting Ki Values

StudyKi (nM)Assay ConditionsProposed Resolution
Study A (2023)15 ± 20.5% DMSO, 1 mM Mg²+Validate Mg²+ dependency
Study B (2024)45 ± 5No Mg²+, 5% DMSORe-test with standardized buffer

What are the key considerations for ensuring batch-to-batch consistency in the synthesis of this compound for pharmacological studies?

Answer:

  • Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy to track amide bond formation .
  • Quality Control :
    • HPLC : Use a C18 column (5 µm, 4.6 × 150 mm) with UV detection at 254 nm. Retention time consistency (±0.1 min) ensures purity.
    • Water content : Karl Fischer titration (<0.5% w/w) prevents hydrolysis during storage.
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) identify hygroscopicity risks .

How should researchers approach target validation studies for this compound when preliminary data suggests off-target effects in kinase inhibition assays?

Answer:

  • Selectivity profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify off-target hits. Use ATP-concentration-matched assays to reduce false positives .
  • CRISPR-Cas9 knockout : Generate cell lines lacking the primary target (e.g., VEGFR2) to confirm on-target efficacy.
  • Thermal shift assays : Measure ΔTm shifts to validate direct binding to suspected off-target kinases .

Q. Table 3: Example Off-Target Kinases

Kinase% Inhibition at 10 µMProposed Mitigation Strategy
ABL135%Structural analogs with bulkier substituents
PDGFRα42%Modify pyrrolidine ring geometry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.